N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
CAS No.: 952990-06-6
Cat. No.: VC4245113
Molecular Formula: C21H19Cl2N3O3
Molecular Weight: 432.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952990-06-6 |
|---|---|
| Molecular Formula | C21H19Cl2N3O3 |
| Molecular Weight | 432.3 |
| IUPAC Name | N-(2,4-dichlorophenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
| Standard InChI | InChI=1S/C21H19Cl2N3O3/c1-29-16-5-2-4-14(12-16)18-9-10-21(28)26(25-18)11-3-6-20(27)24-19-8-7-15(22)13-17(19)23/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,24,27) |
| Standard InChI Key | WKHZIEKTIODBFT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Introduction
N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that belongs to the class of pyridazine derivatives. It features a pyridazine ring system, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. This compound also includes a dichlorophenyl moiety and a methoxyphenyl group, which are common in pharmaceuticals due to their ability to interact with biological targets.
Synthesis and Preparation
The synthesis of N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide likely involves multi-step organic reactions. These may include the formation of the pyridazine ring, introduction of the methoxyphenyl group, and attachment of the dichlorophenyl moiety to the butanamide chain. Techniques such as chromatography are typically used for purification.
Potential Applications and Research Findings
Pyridazine derivatives, including compounds like N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, are of interest in medicinal chemistry due to their potential biological activities. These compounds can act as modulators of various biological pathways, including those involved in inflammation and neurotransmission.
Potential Applications Table:
| Application | Description |
|---|---|
| Anti-inflammatory | Potential activity due to the presence of pyridazine and methoxyphenyl groups |
| Antimicrobial | Possible activity based on the structural features of pyridazine derivatives |
| Neurotransmitter Modulation | Potential interaction with neurotransmitter systems |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume